Introduction: A Privileged Scaffold in Modern Chemistry
Introduction: A Privileged Scaffold in Modern Chemistry
An In-Depth Technical Guide to 5-Fluoroindole-2-carboxylic Acid: Properties, Synthesis, and Applications
5-Fluoroindole-2-carboxylic acid, with CAS number 399-76-8, stands as a cornerstone intermediate in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure is deceptively simple, combining a bicyclic indole core, a fluorine atom at the 5-position, and a carboxylic acid at the 2-position. This specific arrangement of functional groups imparts a unique combination of reactivity, physicochemical properties, and biological relevance, making it a highly sought-after building block for the synthesis of complex bioactive molecules.[3][4]
This guide offers a comprehensive exploration of the core chemical properties of 5-Fluoroindole-2-carboxylic acid. We will delve into its synthesis, spectroscopic signature, reactivity patterns, and its critical role in the development of therapeutic agents. The insights provided are tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.
PART 1: Physicochemical and Spectroscopic Profile
The utility of any chemical building block begins with a firm grasp of its fundamental properties. The interplay between the indole nucleus, the electron-withdrawing fluorine atom, and the acidic carboxyl group defines the character of 5-Fluoroindole-2-carboxylic acid.
Core Physicochemical Properties
The compound typically appears as a white to off-white or yellow-brown crystalline powder.[5][6][7] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆FNO₂ | [8][9] |
| Molecular Weight | 179.15 g/mol | [8][9] |
| Melting Point | ~248-259 °C (with decomposition) | [1][3] |
| Boiling Point | ~422.2 °C (Predicted) | [6] |
| pKa | ~4.27 (Predicted) | [6] |
| Appearance | White to off-white/yellow-brown crystalline powder | [5][6][7] |
| Solubility | Solubility is pH-dependent. As a carboxylic acid, it has good solubility in water at certain pH levels but limited solubility in non-polar organic solvents.[2][5] | [2][5] |
The fluorine atom at the C-5 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing the biological activity of its derivatives.[4] The carboxylic acid group at C-2 provides a crucial handle for synthetic modifications and can participate in key hydrogen bonding interactions with biological targets.[4][10]
Spectroscopic Signature
Spectroscopic analysis provides a definitive fingerprint for the molecule's structure.
-
¹H NMR Spectroscopy : In a typical solvent like DMSO-d₆, the proton spectrum shows distinct signals. The acidic proton of the carboxylic acid is highly deshielded, appearing around 13.1 ppm, while the indole N-H proton appears around 11.9 ppm.[11] The aromatic protons on the benzene ring exhibit splitting patterns influenced by the fluorine atom, with characteristic J-coupling values (J(F-19, H) = 4.6 Hz and 9.8 Hz for adjacent protons).[11]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorptions corresponding to its functional groups. A broad peak for the O-H stretch of the carboxylic acid is expected in the 2500-3300 cm⁻¹ region. The N-H stretch of the indole ring typically appears around 3300-3500 cm⁻¹.[12] A very strong C=O stretching absorption for the carboxylic acid carbonyl is prominent around 1680-1710 cm⁻¹.[12]
-
Mass Spectrometry : The mass spectrum will show a molecular ion peak (M+) at m/z 179.[9] A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da). The primary fragmentation often involves the cleavage of the C-C bond to form a stable acylium ion (R-CO⁺).[12]
PART 2: Synthesis and Chemical Reactivity
The synthesis and derivatization of 5-Fluoroindole-2-carboxylic acid are central to its application in research and development.
Primary Synthetic Pathway: The Fischer Indole Synthesis
The most established and widely used method for constructing the indole core of this molecule is the Fischer Indole Synthesis.[13][14] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[14][15]
The general mechanism proceeds as follows:
-
Hydrazone Formation : Reaction of a substituted phenylhydrazine with an aldehyde or ketone.
-
Tautomerization : The hydrazone isomerizes to its enamine form.
-
[11][11]-Sigmatropic Rearrangement : An acid-catalyzed rearrangement occurs, forming a di-imine intermediate.
-
Cyclization & Aromatization : The intermediate cyclizes and eliminates ammonia to yield the final aromatic indole ring.[14][15]
Caption: Fischer Indole Synthesis workflow for 5-Fluoroindole-2-carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 5-Fluoroindole-2-carboxylate (Precursor)
Causality: This protocol first synthesizes the ethyl ester, which is a common strategy. The ester is typically easier to purify via chromatography or recrystallization than the free acid. The final carboxylic acid is then obtained by a simple hydrolysis (saponification) step.
-
Hydrazone Formation : In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in ethanol. Add a stoichiometric equivalent of sodium acetate to liberate the free hydrazine. To this solution, add ethyl pyruvate dropwise at room temperature. Stir the mixture for 1-2 hours until precipitation of the hydrazone is complete.
-
Cyclization : Filter the resulting phenylhydrazone and wash it with cold ethanol. The dried hydrazone is then added to a pre-heated solution of polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid in ethanol) at 80-100 °C. The reaction is monitored by TLC until the starting material is consumed.
-
Workup and Purification : Cool the reaction mixture and pour it onto crushed ice. The precipitated solid, which is the crude ethyl 5-fluoroindole-2-carboxylate, is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Trustworthiness: This protocol is based on a well-established, century-old reaction.[14] The progress can be reliably monitored by standard analytical techniques (TLC, LC-MS), and the product identity is confirmed by spectroscopic methods (NMR, IR).
Chemical Reactivity and Derivatization
The molecule's three key regions—the carboxylic acid, the indole nitrogen, and the C3 position—offer distinct opportunities for chemical modification.
Caption: Key reactivity sites on the 5-Fluoroindole-2-carboxylic acid scaffold.
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Reactions at the Carboxylic Acid (C2) : This is the most common site for derivatization. Standard coupling conditions (e.g., using HATU or EDC/HOBt) readily convert the acid to a wide range of amides, which are crucial for building larger drug-like molecules. Esterification can also be performed under acidic conditions with an alcohol.
-
Reactions at the Indole Nitrogen (N1) : The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. This site is often protected during reactions targeting other parts of the ring.
-
Reactions at the C3 Position : The indole ring is electron-rich, and the C3 position is particularly nucleophilic, making it susceptible to electrophilic substitution reactions.[16] This allows for the introduction of various functional groups, although the presence of the deactivating carboxyl group at C2 may require forcing conditions.
PART 3: Applications in Medicinal Chemistry
5-Fluoroindole-2-carboxylic acid is a "privileged scaffold," meaning its core structure is recurrently found in compounds with high biological activity. It serves as a vital starting material for a multitude of therapeutic agents.[1][3][4][17]
| Therapeutic Area | Target/Application | Reference(s) |
| Oncology | Indoleamine 2,3-dioxygenase (IDO) inhibitors, Antitumor agents | [1][3][17] |
| Infectious Diseases | Fungicidal agents, Antibacterial agents, Hepatitis C Virus (HCV) NS3·4A protease inhibitors | [1][3][17][18] |
| Inflammation/Immunology | COX-2 inhibitors, Ligands for hFPRL1 (ALXR) receptor | [17][18] |
| Cardiovascular | Factor Xa inhibitors | [1][17][18] |
| Neuroscience | NMDA receptor antagonists (at the glycine site), D3 receptor antagonists | [1][17][18] |
The rationale for its widespread use is multi-faceted:
-
Bioisosterism : The indole N-H and the carboxylic acid C=O and O-H groups are excellent hydrogen bond donors and acceptors, mimicking peptide bonds and enabling strong interactions with protein active sites.
-
Fluorine's Role : The C5-fluoro substituent enhances metabolic stability by blocking a potential site of oxidation. Its high electronegativity can also modulate the pKa of the indole N-H and influence binding affinity.
-
Synthetic Tractability : As outlined, the molecule's functional groups provide reliable handles for synthetic elaboration, allowing for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.
PART 4: Safety and Handling
As with any laboratory chemical, proper handling of 5-Fluoroindole-2-carboxylic acid is essential.
-
Hazard Identification : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8][9][19]
-
Handling Recommendations : Always handle in a well-ventilated area or a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19] Avoid breathing dust.
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[6]
Conclusion
5-Fluoroindole-2-carboxylic acid is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the modern synthetic and medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes provide a solid foundation for the design and creation of novel molecules. Its proven track record as a core component of numerous bioactive compounds solidifies its status as a privileged scaffold, promising continued relevance in the ongoing quest for new and improved therapeutics.
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